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molecular formula C11H12O2 B1592602 Joncryl 586 CAS No. 25085-34-1

Joncryl 586

Cat. No. B1592602
M. Wt: 176.21 g/mol
InChI Key: HXHCOXPZCUFAJI-UHFFFAOYSA-N
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Patent
US05319027

Procedure details

Two additional styrene/acrylic acid copolymers were prepared by solution polymerization (in tert-butanol at 30% monomer concentration). Benzoyl peroxide (2.0 mmoles/mole monomers) was added to the reaction mixture which was then purged with nitrogen for 10-15 min and heated to 80° C. for 16-20 hours. In the early stages of the reaction, an ice bath was used to moderate the exotherm. The resulting polymer was isolated by precipitating in water and drying in a vacuum over (60° C./1 torr). After drying, monomer conversion to polymer was measured, and the inherent viscosity (25° C. using a 0.2 wt % solution in tetrahydrofuran), and the composition (using 13C NMR of the polymer products) were determined. The characteristics of these polymers is noted in Table 5.
[Compound]
Name
monomer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:9]O[C:11](=O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(=[O:8])[C:2]1C=CC=C[CH:3]=1.[C:19](O)(C)(C)C>>[CH2:19]=[CH:11][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1.[C:1]([OH:9])(=[O:8])[CH:2]=[CH2:3] |f:2.3|

Inputs

Step One
Name
monomer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then purged with nitrogen for 10-15 min
Duration
12.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
In the early stages of the reaction, an ice bath
CUSTOM
Type
CUSTOM
Details
The resulting polymer was isolated
CUSTOM
Type
CUSTOM
Details
by precipitating in water
CUSTOM
Type
CUSTOM
Details
drying in a vacuum over (60° C./1 torr)
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
25° C.

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1.C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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